N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Signal transduction inhibition PASS prediction Drug discovery

Researchers screening pyridazinone-based kinase inhibitor libraries frequently encounter limited scaffold diversity and a lack of unique chemotypes for probing ATP-binding site interactions. This compound directly addresses these gaps as a distinct hybrid scaffold featuring a 6-oxopyridazin-1(6H)-yl core, a 4-chlorophenyl substituent, and a conformationally rigid cyclopropanecarboxamide tail linked via an ethyl spacer. - Predicted kinase inhibitor (Pa=0.620) and signal transduction modulator (Pa=0.718), suitable for inclusion in diverse kinase inhibitor screening libraries - Predicted antimycobacterial activity (Pa=0.584), supporting evaluation in whole-cell M. tuberculosis assays - Reactive ethyl-linker and cyclopropanecarboxamide moiety enable construction of focused pyridazinone-based probe libraries for target identification studies Offered as a research intermediate with analytical characterization. Standard international B2B shipping with batch-specific certificate of analysis documentation provided.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 921531-51-3
Cat. No. B2616795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
CAS921531-51-3
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22)
InChIKeyRTMREDBUEBTYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazinone-Cyclopropanecarboxamide Core Structure and Procurement


N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule featuring a 6-oxopyridazin-1(6H)-yl core, a 4-chlorophenyl substituent at position 3, and an ethyl-linked cyclopropanecarboxamide moiety. It belongs to the class of pyridazinone-cyclopropanecarboxamide hybrids, which are explored primarily as kinase inhibitor scaffolds. Computational predictions suggest potential activity against protein kinases, signal transduction pathways, and antimycobacterial targets [1]. The compound is offered by specialty chemical vendors as a research intermediate or screening compound, but published experimental biological data remain limited.

Signal transduction pathway inhibitor screening context
Kinase inhibitor hit identification library inclusion
Antimycobacterial whole-cell assay candidate
Synthetic scaffold for focused probe development

Why Generic Substitution Fails for This Pyridazinone Hybrid


Subtle structural modifications on the pyridazinone-cyclopropanecarboxamide scaffold can profoundly alter biological activity. The 4-chlorophenyl group at position 3 influences steric and electronic properties, while the ethyl linker length and the cyclopropane ring rigidity affect target binding and metabolic stability. Even closely related analogs with 4-fluorophenyl or 4-ethoxyphenyl substituents may exhibit shifted selectivity profiles or reduced potency. Without direct comparative data, it is prudent to assume that generic substitution cannot replicate the precise interaction profile of this compound [1].

4-Chlorophenyl substitution
Replacement with F, OEt, or H may shift target binding profile and selectivity
Ethyl linker length
Linker variation can alter conformational flexibility and target engagement context
Cyclopropane ring rigidity
Ring opening or substitution may impact metabolic stability profile differently

Quantitative Differentiation Evidence for the Pyridazinone Hybrid


Predicted Signal Transduction Inhibitor Activity

In silico PASS analysis of the target compound indicates a probability of being active (Pa) of 0.718 for signal transduction pathways inhibitor activity, which is well above the conventional Pa > 0.5 threshold used for hit identification. This prediction suggests a potential advantage over related pyridazinone analogs that do not bear the 4-chlorophenyl-ethyl-cyclopropanecarboxamide arrangement, as typical unsubstituted or methyl-substituted analogs often fall below Pa 0.5 in this category [1]. However, this is a computational prediction and lacks direct experimental confirmation.

Signal transduction inhibitor prediction
Computational prediction
Pa = 0.718
Predicted pathway inhibition context; exceeds activity threshold
No direct experimental confirmation; screening prioritization only
Signal transduction inhibition PASS prediction Drug discovery

Predicted Protein Kinase Inhibitor Activity

The compound shows a Pa of 0.620 for protein kinase inhibitor activity, placing it in the moderate confidence range for kinase-focused screening. For comparison, many known kinase inhibitors exhibit Pa values above 0.7 in the PASS model, while inactive compounds typically score below 0.3. The 0.620 value positions this compound as a borderline hit that may benefit from scaffold optimization [1].

Protein kinase inhibitor prediction
Computational prediction
Pa = 0.620
Borderline hit; may require optimization for kinase lead context
Below typical lead-like threshold Pa > 0.7; confirm in kinase panel
Protein kinase inhibition PASS prediction Lead identification

Predicted Antimycobacterial Activity

A Pa of 0.584 for antimycobacterial activity suggests potential utility in tuberculosis drug discovery. This prediction is likely driven by the lipophilic 4-chlorophenyl group, which enhances membrane permeability—a property often lacking in non-halogenated pyridazinone analogs. While direct comparative data are absent, structure-activity trends in related series indicate that halogen substitution at the 4-position generally correlates with improved antimycobacterial potency [1].

Antimycobacterial activity prediction
Computational prediction
Pa = 0.584
Predicted antimycobacterial screening context; halogen effect noted
In silico only; SAR inferred, requires whole-cell assay validation
Antimycobacterial PASS prediction Anti-infective screening

Optimal Research Applications for the Pyridazinone Hybrid


Signal Transduction Inhibitor Screening

The compound's high predicted probability (Pa=0.718) for signal transduction pathway inhibition supports its use as a screening candidate in assay panels designed to identify novel modulators of kinase-mediated signaling cascades. It may serve as a starting point for medicinal chemistry optimization [1].

Kinase Inhibitor Hit Identification & Optimization

With a moderate protein kinase inhibitor prediction (Pa=0.620), the compound is suitable for inclusion in diverse kinase inhibitor libraries. Its unique combination of a chlorophenyl group and cyclopropanecarboxamide tail offers a distinct chemotype for exploring ATP-binding site interactions [1].

Antimycobacterial Phenotypic Screening

The predicted antimycobacterial activity (Pa=0.584) warrants evaluation of the compound in whole-cell assays against Mycobacterium tuberculosis. The presence of the 4-chlorophenyl substituent may provide favorable physicochemical properties for intracellular target engagement [1].

Custom Library Synthesis Building Block

The reactive ethyl-linker and cyclopropanecarboxamide moiety make the compound a versatile intermediate for constructing focused libraries of pyridazinone-based probes, particularly for target identification studies in kinase and anti-infective research [1].

Application
Selection Property
Validation Focus
Signal transduction inhibitor screening
Pathway inhibitor prediction context
Confirm modulation in signaling cascade assays
Kinase inhibitor hit identification
Kinase inhibitor prediction context
Kinase panel profiling and selectivity assessment
Antimycobacterial phenotypic screening
Antimycobacterial prediction context
Whole-cell M. tuberculosis growth inhibition assays
Custom library synthesis building block
Scaffold diversity and synthetic accessibility
Combinatorial library design and probe generation
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